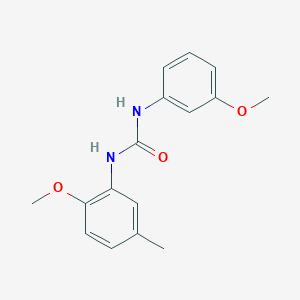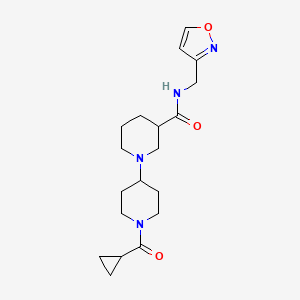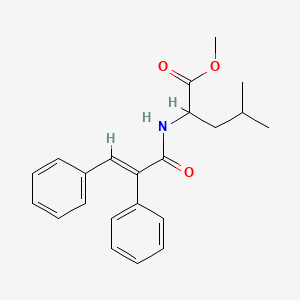
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, also known as DCPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPU is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
作用機序
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea selectively inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate various physiological processes.
実験室実験の利点と制限
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea has several advantages for lab experiments, including its selective inhibition of FAAH and its ability to increase endocannabinoid levels in the body. However, this compound has some limitations, including its low solubility in water and its potential off-target effects on other enzymes.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Investigation of the potential therapeutic applications of this compound in various medical conditions, including pain, inflammation, anxiety, and depression.
3. Development of more potent and selective FAAH inhibitors based on the structure of this compound.
4. Exploration of the potential off-target effects of this compound on other enzymes and physiological processes.
5. Investigation of the safety and tolerability of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound selectively inhibits the FAAH enzyme, which can increase the levels of endocannabinoids in the body and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Future research on this compound can lead to the development of novel therapies for various medical conditions.
合成法
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea can be synthesized through a multistep process that involves the reaction of 2-chlorobenzenamine with 1,1-diethyl-2-propyn-1-ol to form the intermediate 1-(2-chlorophenyl)-3-(1,1-diethyl-2-propyn-1-yloxy)propan-2-ol. This intermediate is then reacted with urea to form this compound.
科学的研究の応用
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. FAAH inhibitors like this compound have been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-10-8-7-9-11(12)15/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQRWHOHXLZCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)